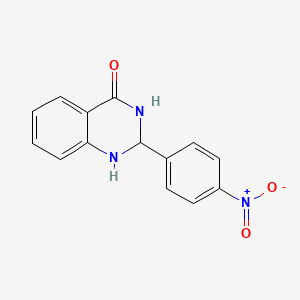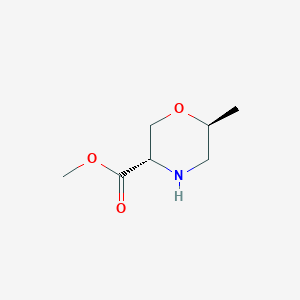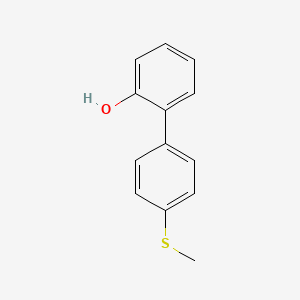
2-(4-Methylthiophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methylthiophenyl)phenol” is a chemical compound with the CAS Number: 178817-13-5 . It has a molecular weight of 216.3 and its IUPAC name is 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol .
Synthesis Analysis
Phenolic compounds, such as “2-(4-Methylthiophenyl)phenol”, are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . The synthesis of such important organic molecules is covered going through some of their current synthesis methods in the laboratory .Molecular Structure Analysis
The molecular structure of “2-(4-Methylthiophenyl)phenol” is represented by the linear formula C13H12OS . The InChI Code for this compound is 1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 .Chemical Reactions Analysis
Phenols, like “2-(4-Methylthiophenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form a quinone . The analysis of phenolic compounds found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .Physical And Chemical Properties Analysis
Phenols, like “2-(4-Methylthiophenyl)phenol”, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are readily soluble in water due to their ability to form hydrogen bonding .Applications De Recherche Scientifique
Chemical Synthesis
2-(4-Methylthiophenyl)phenol is used in chemical synthesis . It has a molecular weight of 216.3 and its linear formula is C13H12OS . It’s commonly used in the production of other chemicals in the laboratory setting .
Electrochemical Sensors
Molecularly imprinted polymer-based electrochemical sensors have been used for monitoring persistent organic pollutants . These sensors have great chemical and physical stability, cheap production costs, good selectivity, and quick response times . 2-(4-Methylthiophenyl)phenol could potentially be used in the fabrication of these sensors .
Environmental Monitoring
The aforementioned electrochemical sensors have emerged as a promising area for environmental monitoring . They provide the opportunity to detect target analytes in situ . This suggests that 2-(4-Methylthiophenyl)phenol could be used in environmental monitoring applications .
Adsorbent in Water Treatment
There’s a possibility that 2-(4-Methylthiophenyl)phenol could be used as an adsorbent in water treatment . While the specific research didn’t mention 2-(4-Methylthiophenyl)phenol, it discussed the use of phenolic compounds as adsorbents .
Mécanisme D'action
Target of Action
Phenolic compounds, which 2-(4-methylthiophenyl)phenol is a part of, are known to interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Phenolic compounds, including 2-(4-Methylthiophenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to undergo extensive metabolism, including phase 1 and phase 2 reactions, as well as biotransformation by gut microflora . These processes can significantly impact the bioavailability of phenolic compounds .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 2-(4-Methylthiophenyl)phenol can be influenced by various environmental factors . For instance, phenols have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules. They are readily soluble in water due to their ability to form hydrogen bonding.
Safety and Hazards
“2-(4-Methylthiophenyl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSCYJCXMRAVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

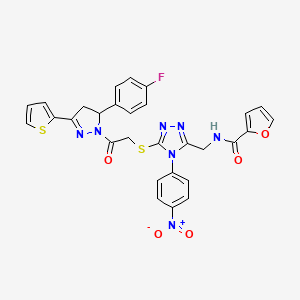
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)
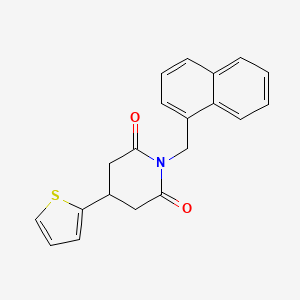
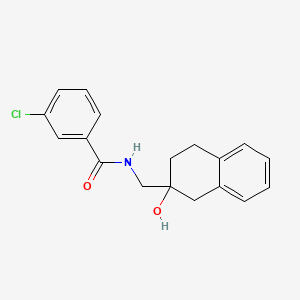
![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
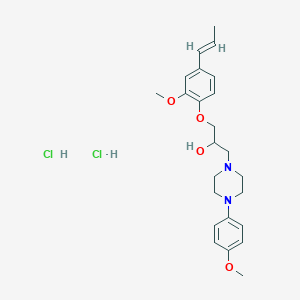
![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2519489.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
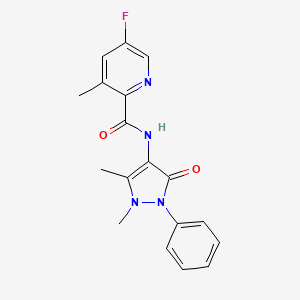
![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)
